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Compound of Interest

Compound Name: Methyl 2-amino-5-iodobenzoate

Cat. No.: B184775

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-
iodobenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The
synthesis is a two-step process commencing with the iodination of 2-aminobenzoic acid to yield
2-amino-5-iodobenzoic acid, followed by the esterification of this intermediate to produce the
final product. This document details the experimental protocols, presents quantitative data in a
structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of Methyl 2-amino-5-iodobenzoate from 2-aminobenzoic acid proceeds
through two key transformations:

» Electrophilic lodination: Introduction of an iodine atom at the 5-position of the 2-
aminobenzoic acid ring. The amino group at the 2-position directs the incoming electrophile
to the para-position.

» Fischer Esterification: Conversion of the carboxylic acid group of 2-amino-5-iodobenzoic acid
into a methyl ester using methanol in the presence of an acid catalyst.
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Caption: Overall synthetic workflow for Methyl 2-amino-5-iodobenzoate.

Step 1: lodination of 2-Aminobenzoic Acid

Several methods have been reported for the iodination of 2-aminobenzoic acid to form 2-
amino-5-iodobenzoic acid. The choice of method can impact yield, purity, and overall process
efficiency.

Method A: lodination using lodine Monochloride

This classic method provides high yields of the desired product.
Experimental Protocol:

e Dissolve 110 g (0.8 mole) of 2-aminobenzoic acid in 1 L of water containing 80 cc of
concentrated hydrochloric acid. Cool the solution to 20°C.[1]

 In a separate beaker, prepare a solution of iodine monochloride by diluting 140 cc of
concentrated hydrochloric acid with 500 cc of cold water, adding crushed ice to bring the
temperature to 5°C, and then stirring in 131 g (0.8 mole) of iodine monochloride.[1]

o Rapidly stir the cold iodine monochloride solution into the 2-aminobenzoic acid solution. An
immediate precipitate of 2-amino-5-iodobenzoic acid will form, and the temperature will rise
to 18-22°C.[1]

Stir the mixture for one hour as it warms to room temperature.[1]
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« Filter the precipitate using a Buichner funnel, press it as dry as possible, and wash with three
100-cc portions of cold water.[1]

e Dry the product at 90-100°C to obtain 185-189 g of crude 2-amino-5-iodobenzoic acid.[1]

 For purification, the crude acid can be recrystallized from its ammonium salt.[1]

Method B: lodination using Molecular lodine and an
Oxidizing Agent

This method avoids the use of the highly reactive iodine monochloride and offers an alternative
route with good yields. Hydrogen peroxide is a commonly used oxidizing agent.[2][3][4]

Experimental Protocol:

To a mixture of 5.00 g (36.4 mmol) of 2-aminobenzoic acid and 100 mL of acetic acid, add
4.63 g (18.2 mmol) of molecular iodine.[2][3]

To this mixture, add dropwise 4.12 mL (36.4 mmol) of a 30% by weight aqueous solution of
hydrogen peroxide.[2][3]

Stir the reaction mixture at 50°C for 3 hours.[2][3]

After the reaction is complete, pour the mixture into 400 mL of water.

Collect the resulting crystals by filtration to obtain 8.34 g of 2-amino-5-iodobenzoic acid.[2][3]

Quantitative Data for lodination
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Step 2: Esterification of 2-Amino-5-iodobenzoic Acid

The conversion of 2-amino-5-iodobenzoic acid to its methyl ester is typically achieved through
Fischer esterification.

General Experimental Protocol (Fischer Esterification)

While a specific protocol for Methyl 2-amino-5-iodobenzoate is not detailed in the provided
search results, a general procedure for the esterification of a similar compound, p-
aminobenzoic acid, can be adapted.[5][6]

 In a round-bottom flask, suspend 2-amino-5-iodobenzoic acid in an excess of methanol.

o Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring. A
precipitate may form.[5][6]

» Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress
can be monitored by Thin Layer Chromatography (TLC).

» After the reaction is complete, cool the mixture to room temperature.
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e Pour the reaction mixture into cold water and neutralize with a 10% sodium carbonate
solution until the evolution of carbon dioxide ceases and the pH is basic.[5]

e The precipitated crude Methyl 2-amino-5-iodobenzoate can be collected by vacuum
filtration and washed with water.[5]

e The crude product can be purified by recrystallization from a suitable solvent, such as
ethanol or a mixture of ethanol and water.
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Note: The yields for the esterification of 2-amino-5-iodobenzoic acid are not explicitly stated in
the search results and would need to be determined experimentally.

Product Characterization

The final product, Methyl 2-amino-5-iodobenzoate, can be characterized by various analytical
techniques.
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Property Value Reference
Molecular Formula C8H8INO2 [8]
Molecular Weight 277.06 g/mol [8]

Melting Point 85 °C [8]

Boiling Point 335.9°C [8]
Appearance

Logical Relationships in Synthesis

The efficiency of the synthesis is dependent on the successful execution of both the iodination

and esterification steps.
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Caption: Logical flow from starting material to the final product.

In conclusion, the synthesis of Methyl 2-amino-5-iodobenzoate from 2-aminobenzoic acid is a
well-established two-step process. The selection of the iodination method can be tailored
based on the availability of reagents and desired process conditions. The subsequent Fischer
esterification is a standard and effective method for obtaining the final product. This guide
provides the necessary details for researchers and professionals to successfully replicate and
optimize this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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